molecular formula C5H9NO3 B1295569 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one CAS No. 6629-85-2

4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one

Cat. No. B1295569
CAS RN: 6629-85-2
M. Wt: 131.13 g/mol
InChI Key: JKUDHKGYEHJGQR-UHFFFAOYSA-N
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Patent
US08722715B2

Procedure details

A flask with 2-amino-2-methyl-1,3-propanediol (3.32 g, 31.6 mmol) and diethyl carbonate (10 ml, 83 mmol) was fitted with a Dean-Stark trap and condenser and the suspension heated to 140° C. until 5 ml of liquid had been collected in the trap (˜8 hr). The solution was cooled to RT slowly, and the resulting white, block crystals were filtered off (2.79 g, 21.3 mmol, 67%). The supernatant was purified by flash chromatography to afford the title compound as a white solid (1.04 g, 7.94 mmol, 25%). 1H NMR (CDCl3, 400 MHz) δ 1.36 (s, 3H), 2.2 (br s, 1H), 3.56 (m, 2H), 4.06 (d, J=8.8 Hz, 1H), 4.33 (d, J=8.8 Hz, 1H), 5.2-5.3 (br s, 1H). ESI/APCI calculated for C5H9NO3: 131.06. Found: 132 (MH+).
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].[C:8](=O)(OCC)[O:9]CC>>[OH:4][CH2:3][C:2]1([CH3:7])[CH2:5][O:6][C:8](=[O:9])[NH:1]1

Inputs

Step One
Name
Quantity
3.32 g
Type
reactant
Smiles
NC(CO)(CO)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Two
Name
liquid
Quantity
5 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been collected in the trap (˜8 hr)
Duration
8 h
FILTRATION
Type
FILTRATION
Details
the resulting white, block crystals were filtered off (2.79 g, 21.3 mmol, 67%)
CUSTOM
Type
CUSTOM
Details
The supernatant was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
OCC1(NC(OC1)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.94 mmol
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.